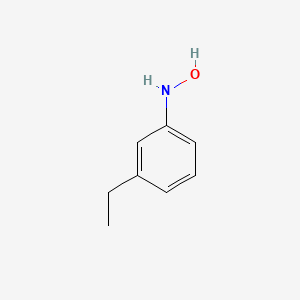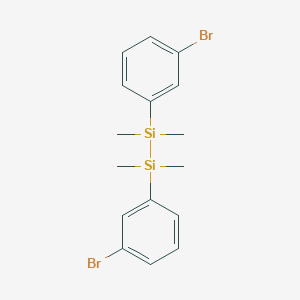
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid is a branched-chain fatty acid with the molecular formula C19H38O3 This compound is a derivative of pristanic acid and is known for its unique structure, which includes multiple methyl groups and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid typically involves the hydroxylation of pristanic acid. The process can be carried out using various reagents and catalysts to introduce the hydroxyl group at the desired position. Common methods include:
Hydroxylation using oxidizing agents: This involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce the hydroxyl group.
Catalytic hydrogenation: This method uses catalysts like palladium on carbon (Pd/C) to facilitate the addition of hydrogen to the double bonds, followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to pristanic acid.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation products: Ketones, carboxylic acids
Reduction products: Pristanic acid
Substitution products: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of branched-chain fatty acids in various chemical reactions.
Biology: Investigated for its role in metabolic pathways and its impact on cellular functions.
Medicine: Studied for its potential therapeutic effects and its role in metabolic disorders.
Industry: Used in the production of specialized lubricants and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid involves its interaction with various enzymes and receptors in the body. It is known to be metabolized through alpha-oxidation and beta-oxidation pathways, leading to the formation of pristanic acid and other metabolites. These metabolites can then interact with peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2,6,10,14-tetramethylpentadecanoic acid can be compared with other similar compounds such as:
Pristanic acid: A closely related compound that lacks the hydroxyl group. It is also involved in metabolic pathways and has similar applications.
Phytanic acid: Another branched-chain fatty acid that is metabolized to pristanic acid. It has a similar structure but differs in the position and number of methyl groups.
The uniqueness of this compound lies in its specific hydroxylation, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
195249-30-0 |
|---|---|
Formule moléculaire |
C19H38O3 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
3-hydroxy-2,6,10,14-tetramethylpentadecanoic acid |
InChI |
InChI=1S/C19H38O3/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-18(20)17(5)19(21)22/h14-18,20H,6-13H2,1-5H3,(H,21,22) |
Clé InChI |
QYCJOLFDFWRUFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCC(C(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)


![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
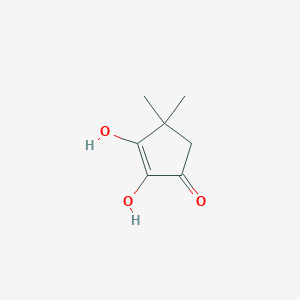
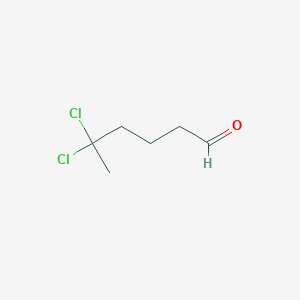

![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
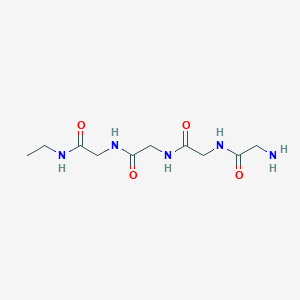
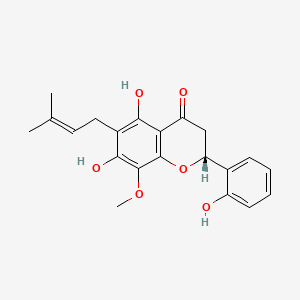
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
